2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGZYZLALLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloroimidazo[1,2-a]pyridine Core
One reported method for synthesizing 6-chloroimidazo derivatives involves nitration and substitution reactions starting from 2-chloroimidazo[1,2-a]pyridine. For instance, nitration of 2-chloroimidazo[1,2-a]pyridine with nitric acid in sulfuric acid yields 2-chloro-3-nitroimidazo[1,2-a]pyridine with high yield (91%) as yellow crystals.
Conversion to Hydrazino Derivative
The 2-chloro-3-nitroimidazo[1,2-a]pyridine is then reacted with hydrazine hydrate in ethanol at 60-70°C to afford 2-hydrazino-3-nitroimidazo[1,2-a]pyridine in 78% yield. This step introduces the hydrazine moiety essential for further hydrazide formation.
Formation of Acetohydrazide Derivative
The hydrazino intermediate can be further reacted with acetylating agents such as ethyl chloroacetate or acetyl chloride to introduce the acetyl group, followed by conversion to the acetohydrazide by reaction with hydrazine hydrate under reflux conditions. This step is critical to obtain the target 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide.
Alternative Synthetic Routes
Another approach involves direct reaction of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives with hydrazine hydrate to yield the acetohydrazide. This method requires the prior synthesis of the carboxylic acid derivative via oxidation or carboxylation reactions.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of 2-chloroimidazo[1,2-a]pyridine | HNO3/H2SO4 | Room temperature | 3 hours | 91 | Followed by DCM extraction |
| Hydrazine substitution | Hydrazine hydrate in ethanol | 60-70°C | 30 minutes | 78 | Monitored by TLC |
| Acetylation and hydrazide formation | Acetyl chloride or ethyl chloroacetate + hydrazine hydrate | Reflux (60-100°C) | 1-3 hours | 65-85 | Purification by recrystallization |
Purification of intermediates and final products is typically achieved by recrystallization from ethanol or ethyl acetate/n-hexane mixtures. Characterization data include:
- Melting points consistent with literature values.
- ^1H NMR and ^13C NMR spectra confirming the presence of hydrazide and imidazo[1,2-a]pyridine moieties.
- High-resolution mass spectrometry (HRMS) confirming molecular weights.
- Thin-layer chromatography (TLC) used to monitor reaction progress.
- The nitration step is highly efficient under mild conditions, providing a good yield of the nitro intermediate.
- Hydrazine substitution is rapid and selective, producing the hydrazino derivative without significant side products.
- The acetylation and hydrazide formation step can be optimized by controlling temperature and reaction time to maximize yield and purity.
- Use of acetic acid as a catalyst in hydrazone formation (analogous reactions) improves reaction rates and yields.
- Purity of the final compound typically exceeds 95% after recrystallization, suitable for biological evaluation.
| Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purity (%) | Characterization Techniques |
|---|---|---|---|---|
| 2-Chloro-3-nitroimidazo[1,2-a]pyridine | HNO3/H2SO4, RT, 3 h | 91 | >95 | ^1H NMR, ^13C NMR, HRMS |
| 2-Hydrazino-3-nitroimidazo[1,2-a]pyridine | Hydrazine hydrate, EtOH, 60-70°C, 30 min | 78 | >95 | ^1H NMR, ^13C NMR, HRMS |
| 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | Acetyl chloride or ethyl chloroacetate + hydrazine hydrate, reflux | 65-85 | >95 | ^1H NMR, ^13C NMR, HRMS, mp |
The preparation of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide involves a well-established synthetic pathway starting from 2-chloroimidazo[1,2-a]pyridine derivatives. The key steps include nitration, hydrazine substitution, and acetylation/hydrazide formation. Optimized reaction conditions yield high-purity compounds suitable for further pharmaceutical or biochemical applications. The described methods are supported by detailed spectroscopic and analytical data, ensuring reproducibility and reliability in research settings.
Chemical Reactions Analysis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the 2-, 6-, and 8-positions significantly influencing biological activity and physicochemical properties. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Chlorine Substitution : The 6-Cl substituent in the target compound enhances electrophilicity and may improve binding to biological targets, as seen in antileishmanial imidazole hydrazones .
- Hydrazide vs.
- Conformational Flexibility : N-Acylhydrazones (e.g., ) exhibit syn-periplanar (sp E) and anti-periplanar (ap E) conformers, influencing receptor interactions.
Physicochemical and Crystallographic Properties
- Solubility : Hydrochloride salts of related compounds (e.g., 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride ) indicate poor aqueous solubility for the free base, necessitating salt formation or prodrug strategies.
- Crystal Packing : The dihydrate form of 2-(8-bromoimidazo[1,2-a]pyridin-2-yl)acetohydrazide forms a 3D network via N–H⋯O and O–H⋯O hydrogen bonds, stabilizing the lattice .
Biological Activity
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
- Molecular Formula : C9H9ClN4O
- Molecular Weight : 224.65 g/mol
Biological Activity Overview
Research indicates that 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigated as a potential anticancer agent due to its structural similarity to known kinase inhibitors.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases, which are critical in cell signaling pathways related to cancer proliferation.
- Molecular Interactions : The chloro group enhances binding affinity to biological targets, potentially improving therapeutic efficacy.
Anticancer Activity
A study published in MDPI explored the anticancer properties of related imidazo[1,2-a]pyridine derivatives. It was found that these compounds could inhibit cell growth in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 5 µM to 15 µM against breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 10 |
| Compound B | A-549 | 8 |
| 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | MDA-MB-231 | TBD |
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. The results indicated that compounds similar to 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL .
Comparative Analysis with Related Compounds
To understand the unique properties of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide, a comparative analysis was performed with other derivatives.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | Moderate | High |
| 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | High | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted pyridine or imidazo[1,2-a]pyridine precursors. For example, cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane yields intermediates that can undergo further functionalization (e.g., nitration or substitution reactions) to introduce the acetohydrazide moiety . Hydrazine hydrate treatment of ethyl ester intermediates in ethanol is a common method to generate the hydrazide group, with yields dependent on reaction time, temperature, and stoichiometry .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXS for refinement) resolves the 3D structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
- Spectroscopy : / NMR confirms proton environments and carbon frameworks, while IR spectroscopy identifies functional groups (e.g., C=O stretch of hydrazide at ~1650–1700 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties relevant to handling and storage?
- Methodological Answer : Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels are critical. The compound’s hydrazide group is sensitive to oxidation; thus, storage under inert gas (N/Ar) in amber vials is recommended. Solubility profiles (e.g., in DMSO, ethanol, or water) should be determined experimentally via saturation shake-flask methods to guide formulation for biological assays .
Advanced Research Questions
Q. How can conflicting spectral or crystallographic data be resolved during structural validation?
- Methodological Answer : Discrepancies in NMR shifts or crystallographic parameters (e.g., R-factor discrepancies) may arise from polymorphism, solvent inclusion, or dynamic effects.
- Multi-technique validation : Cross-validate using complementary methods (e.g., compare X-ray data with DFT-optimized geometries or solid-state NMR).
- Refinement protocols : Adjust SHELXL refinement parameters (e.g., restraints for disordered atoms or thermal motion) and validate via R cross-validation .
- Dynamic effects : Variable-temperature NMR or crystallography can identify conformational flexibility contributing to data inconsistencies .
Q. What strategies optimize the synthesis yield and purity for scale-up in biological studies?
- Methodological Answer :
- Reaction optimization : Use design-of-experiments (DoE) approaches to test variables (e.g., solvent polarity, catalyst loading, or temperature). For example, refluxing in n-butanol vs. acetonitrile may alter reaction kinetics for cyclocondensation steps .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
- Scalability : Assess solvent safety and waste management for GMP-compliant scale-up .
Q. How can the biological activity of this compound be evaluated in vitro, and what controls are essential?
- Methodological Answer :
- Antimicrobial/anticancer assays : Use standardized protocols like the MTT assay (for cytotoxicity) or broth microdilution (for antimicrobial activity). Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO solubility limits) .
- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., Mycobacterium tuberculosis enzymes) identifies binding modes. Validate via SPR (surface plasmon resonance) for binding affinity measurements .
- ADME/PK prediction : Use in silico tools (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability. Experimental validation via hepatic microsome assays confirms metabolic pathways .
Q. What are the challenges in interpreting SAR (structure-activity relationship) for derivatives of this compound?
- Methodological Answer :
- Functional group contributions : Systematic substitution of the hydrazide group (e.g., with thiourea or triazole moieties) requires comparative IC profiling. For example, 1,3,4-thiadiazole derivatives may enhance antimicrobial activity via improved membrane permeability .
- Crystallographic vs. solution-state conformations : Differences in bioactive conformations (e.g., solution vs. bound state) may obscure SAR trends. Use molecular dynamics simulations (e.g., GROMACS) to model flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
